Glycine, N-(4-oxo-2,5-cyclohexadien-1-ylidene)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(4-oxo-2,5-cyclohexadien-1-ylidene)- (9CI) is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.148. This compound is known for its unique structure, which includes a glycine moiety linked to a cyclohexadienone ring. It is used in various scientific research applications due to its distinctive chemical properties.
Chemical Reactions Analysis
Glycine, N-(4-oxo-2,5-cyclohexadien-1-ylidene)- (9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a more reduced form.
Substitution: The compound can undergo substitution reactions where functional groups on the cyclohexadienone ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Glycine, N-(4-oxo-2,5-cyclohexadien-1-ylidene)- (9CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Glycine, N-(4-oxo-2,5-cyclohexadien-1-ylidene)- (9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Glycine, N-(4-oxo-2,5-cyclohexadien-1-ylidene)- (9CI) can be compared with other similar compounds, such as:
Glycine derivatives: Other glycine derivatives may have different substituents on the glycine moiety, leading to variations in their chemical properties and biological activities.
Cyclohexadienone derivatives: Compounds with different substituents on the cyclohexadienone ring may exhibit different reactivity and applications.
The uniqueness of Glycine, N-(4-oxo-2,5-cyclohexadien-1-ylidene)- (9CI) lies in its specific combination of the glycine moiety and the cyclohexadienone ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
132219-59-1 |
---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]acetic acid |
InChI |
InChI=1S/C8H7NO3/c10-7-3-1-6(2-4-7)9-5-8(11)12/h1-4H,5H2,(H,11,12) |
InChI Key |
LWTURYWJGNVHGZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C=CC1=NCC(=O)O |
Canonical SMILES |
C1=CC(=O)C=CC1=NCC(=O)O |
Synonyms |
Glycine, N-(4-oxo-2,5-cyclohexadien-1-ylidene)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.